molecular formula C18H19N5O2 B2366347 N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide CAS No. 2418691-95-7

N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide

Cat. No. B2366347
CAS RN: 2418691-95-7
M. Wt: 337.383
InChI Key: NBBMJGVECHJWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein TYK2. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a key role in cytokine signaling pathways. BMS-986177 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.

Mechanism of Action

N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide targets TYK2, a protein that plays a key role in cytokine signaling pathways. By inhibiting TYK2, N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. In addition, N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide targets TYK2, a protein that is involved in multiple cytokine signaling pathways, making it a promising target for the treatment of a wide range of autoimmune diseases.
One limitation of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide is that it is not selective for TYK2, and can also inhibit other JAK family members, including JAK1 and JAK2. This may limit its use in certain applications where selective inhibition of TYK2 is desirable.

Future Directions

There are several future directions for the development of TYK2 inhibitors like N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide. One area of focus is the development of more selective inhibitors that target only TYK2, without inhibiting other JAK family members. In addition, researchers are exploring the potential of combining TYK2 inhibitors with other therapies, such as biologics, to achieve greater efficacy in the treatment of autoimmune diseases.
Another area of interest is the potential use of TYK2 inhibitors in the treatment of cancer. TYK2 has been shown to play a role in the immune response to cancer, and inhibitors like N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide may be able to enhance the anti-tumor immune response.
Conclusion:
N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide is a promising TYK2 inhibitor that has shown efficacy in preclinical models of autoimmune diseases. Clinical trials are currently underway to evaluate its safety and efficacy in humans. While there are limitations to its use, the development of more selective inhibitors and the potential for combination therapies offer exciting possibilities for the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide involves several steps, starting with the preparation of a key intermediate, 2-chloro-1-cyanocyclobutane. This intermediate is then reacted with 4-(6-methylpyridazin-3-yl)oxyaniline to form the desired product. The synthesis has been optimized to produce high yields of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide with good purity.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has been studied extensively in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide has been shown to reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-Cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide in humans.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-[4-(6-methylpyridazin-3-yl)oxyanilino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-3-8-17(23-22-13)25-15-6-4-14(5-7-15)20-11-16(24)21-18(12-19)9-2-10-18/h3-8,20H,2,9-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBMJGVECHJWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NCC(=O)NC3(CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.